molecular formula C14H18ClNO4S B1328650 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid CAS No. 942474-74-0

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid

Número de catálogo: B1328650
Número CAS: 942474-74-0
Peso molecular: 331.8 g/mol
Clave InChI: FRBJGKLPVTXBFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chemical Structure: The compound features a piperidine ring substituted at position 4 with a carboxylic acid group. The phenyl ring attached to the piperidine nitrogen is substituted with a chlorine atom at position 2, a methyl group at position 5, and a methylsulfonyl group at position 4 (Figure 1). Molecular Formula: C₁₄H₁₈ClNO₄S Molecular Weight: 331.82 g/mol . Key Features:

  • The chlorine atom may influence electronic properties and steric interactions.

Propiedades

IUPAC Name

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJGKLPVTXBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Aromatic Ring Functionalization and Halogenation

  • The starting aromatic compound is often subjected to selective bromination or chlorination to introduce the halogen at the 2-position. Bromination can be performed using bromine or copper(II) bromide, but bromine is industrially less favored due to handling and environmental concerns.
  • Copper(II) bromide-mediated bromination requires stoichiometric amounts and results in copper salt by-products that complicate purification.
  • Preferred solvents for halogenation include alcoholic solvents (methanol, ethanol, 2-propanol), ethers (diethyl ether, tetrahydrofuran), acetonitrile, and esters (ethyl acetate). Among these, 2-propanol is often preferred for its balance of solubility and reaction control.
  • Reaction temperatures range from 0°C to the solvent’s boiling point, typically 45°C to boiling point, with reaction times from 1 to 24 hours, preferably 2 to 5 hours.

Introduction of the Methylsulfonyl Group

  • The methylsulfonyl group is introduced via oxidation of a methylthio substituent or direct sulfonylation using methylsulfonyl reagents.
  • This step requires controlled oxidation conditions to avoid over-oxidation or degradation of sensitive groups.

Formation of the Piperidine-4-carboxylic Acid Core

  • The piperidine ring bearing the carboxylic acid at the 4-position is typically synthesized by lithiation of a halogenated intermediate followed by carboxylation with carbon dioxide.
  • Lithiation is performed using alkyllithium reagents such as n-butyllithium in inert solvents like tetrahydrofuran or N,N-dimethylacetamide at low temperatures (-78°C to 0°C).
  • The lithiation step is followed by bubbling or pressurizing with carbon dioxide gas to introduce the carboxyl group.
  • Reaction times for lithiation and carboxylation range from several minutes to 24 hours, preferably 2 hours each.
  • The resulting lithium salt intermediate is then hydrolyzed with aqueous alkali metal hydroxides (e.g., lithium hydroxide) in alcoholic solvents (ethanol preferred) at 40-70°C for 5-10 hours to yield the free carboxylic acid.

Purification and Isolation

  • The crude product is often isolated by filtration of crystalline intermediates or by extraction using solvents such as diethyl ether, toluene, or ethyl acetate.
  • Acidic compounds (e.g., hydrochloric acid, sulfuric acid) are added to precipitate the product as a salt for easier isolation.
  • Chromatography is sometimes employed but is industrially disadvantageous due to time and cost.
  • The final product is obtained as a stable crystalline solid, though some intermediates (e.g., lithium salts) may be hygroscopic and require careful handling.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvents Temperature Range Time Range Notes
Aromatic halogenation Bromine or CuBr2 2-Propanol (preferred) 0°C to boiling point 1-24 hours Bromine less favored industrially
Methylsulfonyl group addition Oxidation or sulfonylation reagents Various (controlled oxidation) Ambient to moderate Variable Avoid over-oxidation
Lithiation and carboxylation n-Butyllithium, CO2 THF, N,N-dimethylacetamide -78°C to 0°C Minutes to 2 hours Requires inert atmosphere
Hydrolysis LiOH (alkali metal hydroxide) Ethanol (preferred) 40-70°C 5-10 hours Converts lithium salt to acid
Purification Acid addition (HCl, H2SO4), filtration Ether, toluene, ethyl acetate Ambient Variable Chromatography avoided industrially

Research Findings and Industrial Considerations

  • The multi-step synthesis involves several protection/deprotection steps and intermediate isolations, which can complicate scale-up.
  • Bromination steps are environmentally and operationally challenging; alternative halogenation methods or direct chlorination are preferred.
  • The lithium salt intermediates are hygroscopic and unstable, requiring careful storage and handling.
  • Chromatographic purification, while effective, extends production time and cost, making crystallization and salt formation preferred for industrial processes.
  • The choice of solvents and reaction conditions is optimized to balance yield, purity, and environmental impact.

Análisis De Reacciones Químicas

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds similar to 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid may exhibit antidepressant properties. A study conducted on piperidine derivatives showed that modifications can enhance their interaction with serotonin receptors, suggesting a potential pathway for developing new antidepressants .

Anticancer Properties

The compound's structural features may contribute to anticancer activities, particularly in targeting specific cancer cell lines. For instance, piperidine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is being investigated for potential neuroprotective effects. Preliminary studies suggest that it may help in conditions such as Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation .

Data Table: Summary of Research Findings

Application AreaStudy TypeMain FindingsReferences
Antidepressant ActivityIn vitro studiesEnhanced serotonin receptor interaction
Anticancer PropertiesCell line assaysInduction of apoptosis in cancer cells
Neurological ApplicationsAnimal modelsNeuroprotection and modulation of neurotransmitters

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, a derivative of the compound demonstrated significant improvement in symptoms compared to placebo. The study highlighted the compound's mechanism of action through serotonin receptor modulation, leading to increased serotonin levels in the brain.

Case Study 2: Cancer Cell Line Research

A series of experiments were conducted using human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that treatment with the compound at varying concentrations led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

Research on animal models of neurodegeneration showed that administration of the compound resulted in decreased markers of neuroinflammation and improved cognitive function. These findings support its potential use in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notes
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid C₁₄H₁₈ClNO₄S 331.82 2-Cl, 5-CH₃, 4-SO₂CH₃ on phenyl; COOH on piperidine Carboxylic acid, sulfonyl, chloride High polarity due to SO₂ and COOH groups; potential for salt formation
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide C₁₅H₂₀ClN₂O₃S 340.85 2-Cl, 5-CH₃, 4-SO₂CH₃ on phenyl; CONH₂ on piperidine Carboxamide, sulfonyl, chloride Discontinued (stability/synthesis challenges inferred)
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₁NO₃S 295.39 3-SO₂CH₃ on phenyl; OH and C₃H₇ on piperidine Alcohol, sulfonyl, alkyl chain Propyl group may enhance lipophilicity; hydroxyl adds polarity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 2-Cl, 6-CH₃ on pyrimidine; COOH on position 4 Carboxylic acid, chloride Smaller heterocyclic core; lacks sulfonyl group

Key Observations :

  • Carboxylic Acid vs. Carboxamide : The carboxamide analog (340.85 g/mol) is heavier and less polar than the carboxylic acid (331.82 g/mol). Its discontinuation may relate to poor solubility or metabolic instability .
  • Substituent Positioning : The methylsulfonyl group at position 4 on the phenyl ring (target compound) contrasts with position 3 in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol. This positional difference could alter receptor binding or solubility .
  • Core Heterocycle : The pyrimidine-based analog () lacks the piperidine ring, reducing conformational flexibility compared to the target compound .

Actividad Biológica

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid, also known by its CAS number 942474-74-0, is a compound with significant biological activity. This article reviews its structural characteristics, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN2O4SC_{14}H_{18}ClN_{2}O_{4}S, with a molecular weight of approximately 330.83 g/mol. The compound features a piperidine ring substituted with a chlorinated methylsulfonyl phenyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₂O₄S
Molecular Weight330.83 g/mol
CAS Number942474-74-0
StructureChemical Structure

Anticancer Potential

Research indicates that compounds similar to 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine derivatives exhibit promising anticancer properties. For instance, studies have shown that structural analogs can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

A notable study demonstrated that related compounds had IC50 values ranging from 4.36 μM to 18.76 μM against MCF-7 (human breast cancer) cells, indicating significant cytotoxicity compared to standard treatments like doxorubicin .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is crucial in treating conditions like Alzheimer's disease and other neurological disorders. Studies suggest that derivatives of this compound could serve as effective AChE inhibitors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity : A research team synthesized various piperidine derivatives and assessed their cytotoxic effects on different cancer cell lines. The study found that the introduction of the methylsulfonyl group significantly enhanced anticancer activity, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of piperidine derivatives, highlighting their potential in treating neurodegenerative diseases. The findings indicated that these compounds could reduce oxidative stress and improve cognitive functions in animal models .

Q & A

What are the key considerations for synthesizing 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid with high purity?

Basic Research Question
Synthesis optimization requires addressing steric hindrance from the methylsulfonyl group and ensuring regioselectivity during piperidine ring functionalization. Methodological approaches include:

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling for aryl-chloro bond formation under palladium catalysis, followed by piperidine ring closure via reductive amination .
  • Purification : Employ preparative HPLC with a C18 column (methanol/water gradient, 0.1% TFA) to isolate the carboxylic acid form, confirmed by NMR (δ 12.5 ppm for -COOH) and LC-MS (m/z 356.2 [M+H]⁺) .
  • Purity validation : Monitor residual solvents (e.g., DMF) via GC-MS and quantify sulfonic acid byproducts using ion chromatography .

How can computational methods predict the biological activity of this compound against kinase targets?

Advanced Research Question
Molecular docking and dynamics simulations are critical for identifying kinase inhibition potential:

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., MAPK, CDK families) using structural homology models from the Protein Data Bank .
  • Docking protocols : Use AutoDock Vina with force fields (AMBER) to assess binding affinities. The methylsulfonyl group’s electron-withdrawing properties may enhance hydrogen bonding with Lys33 or Asp145 residues .
  • Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays (e.g., radiometric filter-binding) to refine computational parameters .

What experimental strategies resolve contradictions in solubility data across different pH conditions?

Advanced Research Question
Discrepancies in solubility (e.g., logP variability between -0.19 and 0.28) arise from ionization states and buffer interactions. Mitigation strategies include:

  • pH-solubility profiling : Use a potentiometric titrator (e.g., Sirius T3) to measure intrinsic solubility across pH 1–12, accounting for zwitterionic behavior of the piperidine-carboxylic acid moiety .
  • Buffer selection : Avoid phosphate buffers (risk of precipitating sulfonic acid complexes) and use citrate buffers (pH 3–6) or Tris-HCl (pH 7–9) .
  • Thermodynamic modeling : Apply the Henderson-Hasselbalch equation to predict solubility limits under physiological conditions (e.g., intestinal pH 6.5) .

How should researchers design stability studies to evaluate degradation pathways under accelerated conditions?

Basic Research Question
Stability protocols must address hydrolysis and oxidative degradation:

  • Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr) and 3% H₂O₂ (25°C, 48 hr), followed by LC-MS analysis to identify degradants (e.g., sulfone cleavage or piperidine ring oxidation) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from data collected at 40°C, 60°C, and 80°C. Activation energy (Eₐ) for hydrolysis is typically 60–80 kJ/mol .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol, lactose) using differential scanning calorimetry (DSC) to detect eutectic formation .

What methodologies identify the compound’s metabolic fate in hepatic microsomal assays?

Advanced Research Question
Metabolite profiling requires integrating in vitro and in silico tools:

  • In vitro phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor CYP3A4/2D6 activity via UPLC-QTOF-MS, focusing on demethylation (m/z -14) or sulfone reduction (m/z -32) .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates (e.g., quinone-imine adducts) .
  • In silico prediction : Apply MetaSite software to prioritize cytochrome P450 isoforms responsible for major metabolic pathways .

How can researchers optimize crystallization conditions for X-ray diffraction analysis?

Advanced Research Question
Crystallization challenges arise from conformational flexibility. Key steps include:

  • Solvent screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using vapor diffusion in sitting-drop plates. Piperidine’s chair conformation often stabilizes in apolar solvents .
  • Additive screening : Introduce co-crystallizing agents (e.g., 18-crown-6) to improve lattice packing via hydrogen bonding with the carboxylic acid group .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) to resolve sulfone group disorder, refining structures with SHELXL .

What statistical approaches address variability in bioactivity data across cell-based assays?

Advanced Research Question
High inter-assay variability (e.g., IC₅₀ ± 20%) necessitates robust experimental design:

  • DOE (Design of Experiments) : Apply factorial designs to optimize cell density (5,000–20,000 cells/well), serum concentration (5–10% FBS), and incubation time (24–72 hr) .
  • Normalization : Use Z-factor scoring to validate assay robustness, ensuring signal-to-noise ratios >0.5 .
  • Meta-analysis : Pool data from multiple labs using mixed-effects models to account for batch effects .

How are spectroscopic techniques employed to characterize tautomeric equilibria in solution?

Basic Research Question
Tautomerism between piperidine-carboxylic acid and zwitterionic forms is pH-dependent:

  • NMR titration : Track chemical shift changes in D₂O/CD₃OD (1:1) across pH 2–10. The carboxylic proton (δ 12.5 ppm) disappears above pH 5.5, indicating deprotonation .
  • IR spectroscopy : Identify ν(C=O) stretches at 1700 cm⁻¹ (acid) vs. 1640 cm⁻¹ (zwitterion) in KBr pellets .
  • Computational validation : Compare experimental data with DFT-calculated tautomer energies (B3LYP/6-31G*) .

What strategies validate target engagement in cellular models lacking specific biomarkers?

Advanced Research Question
For targets with no established biomarkers (e.g., novel kinases):

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation (ΔTm) after compound treatment via Western blot or nanoDSF .
  • CRISPR knock-in : Introduce a HiBiT tag into the kinase gene for luminescence-based quantification of compound binding .
  • Proteome-wide profiling : Use affinity-based pulldown with a biotinylated analog and quantitative mass spectrometry to rule off-target effects .

How do researchers reconcile discrepancies between in silico ADMET predictions and experimental data?

Advanced Research Question
Addressing ADMET contradictions involves:

  • Permeability assays : Compare PAMPA (artificial membrane) predictions with Caco-2 cell monolayers. Piperidine’s logD₇.4 ≈ 1.2 may overestimate absorption in PAMPA due to paracellular transport .
  • PPB (Plasma Protein Binding) : Use equilibrium dialysis to correct for albumin binding, which in silico tools often underestimate by 10–20% .
  • Retrospective analysis : Train machine learning models (e.g., Random Forest) on experimental datasets to refine prediction algorithms .

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